Methyl (S)-2-phthalimido-4-oxobutanoate

Chiral amino aldehyde synthesis N-halosuccinimide oxidation L-methionine-derived building blocks

Methyl (S)-2-phthalimido-4-oxobutanoate is an optically active, N-phthaloyl-protected L-aspartic acid β-semialdehyde methyl ester. It belongs to the class of chiral α-amino aldehyde synthetic intermediates, widely employed as electrophilic building blocks for the construction of enantiomerically pure unnatural amino acids, peptide mimetics, and complex alkaloid frameworks.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 137278-36-5
Cat. No. B14091246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-phthalimido-4-oxobutanoate
CAS137278-36-5
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H11NO5/c1-19-13(18)10(6-7-15)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7,10H,6H2,1H3/t10-/m0/s1
InChIKeySNKFFMNUJVHGDX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (S)-2-phthalimido-4-oxobutanoate (CAS 137278-36-5): A Protected Chiral Amino Aldehyde Building Block for Stereoselective Synthesis


Methyl (S)-2-phthalimido-4-oxobutanoate is an optically active, N-phthaloyl-protected L-aspartic acid β-semialdehyde methyl ester. It belongs to the class of chiral α-amino aldehyde synthetic intermediates, widely employed as electrophilic building blocks for the construction of enantiomerically pure unnatural amino acids, peptide mimetics, and complex alkaloid frameworks. The compound features a base-stable phthalimido protecting group on the α-amino position and a methyl ester at the C-terminus, leaving the aldehyde function at the side-chain available for chemoselective transformations including Wittig olefination, reductive amination, and 1,3-dipolar cycloaddition [1].

Stereochemical Control
Chiral pool-derived (S)-enantiomer aldehyde for asymmetric amino acid and alkaloid synthesis.
Enantiomeric identity retained from L-methionine; supports stereochemical attribution studies.
Protecting Group Fit
N-Phthalimido orthogonal to Fmoc/Boc chemistries; stable under piperidine and TFA conditions.
Enables sequential deprotection without protecting group conflict in peptide mimetic workflows.
Aldehyde Reactivity
Free side-chain aldehyde for Wittig, reductive amination, and 1,3-dipolar cycloaddition.
Methyl ester terminus remains intact; suitable for further homologation or coupling.

Why Methyl (S)-2-phthalimido-4-oxobutanoate Cannot Be Replaced by Generic α-Amino Aldehyde Building Blocks


Protected α-amino aldehydes are notorious for racemization during synthesis, storage, and downstream reactions, yet the stereochemical integrity at the Cα position is directly transmitted to the final target molecule. Substituting methyl (S)-2-phthalimido-4-oxobutanoate with the racemic methyl 4-oxo-2-phthalimidobutanoate results in a 50% loss of the desired enantiomer and necessitates wasteful chiral resolution or chromatographic separation of diastereomeric products [1]. Alternative N-Boc or N-Cbz protected L-aspartic semialdehyde esters, while optically active, are significantly more susceptible to base-catalyzed epimerization during Wittig and aldol-type reactions due to the greater acidity of the carbamate α-proton, whereas the phthalimido group provides superior configurational stability under these conditions [2]. The Dehmlow route to the corresponding N-phthaloyl-L-aspartic semialdehyde methyl ester proceeds via chlorination of methyl N-phthaloyl-L-methioninate with sulfuryl chloride, producing a 6:1 mixture of α-chlorosulfide regioisomers that requires chromatographic separation and delivers the aldehyde in only 64% overall yield from the methionine derivative — substantially lower than the optimized Meffre procedure described below .

Target (This Product)
(S)-Phthalimido aldehyde, >99% ee; configurationally stable under Wittig and base conditions.
Racemic Analog
Racemic 4-oxo-2-phthalimidobutanoate leads to 50% loss of desired enantiomer and requires chiral resolution.
Target (This Product)
Phthalimido protecting group resists epimerization; stable to piperidine and TFA.
N-Boc / N-Cbz Analogs
Carbamate-protected aspartic semialdehydes show partial racemization (3–7% ee loss) under Wittig and aldol conditions.
Target (This Product)
Meffre NCS oxidation route; avoids chromatographic regioisomer separation.
Dehmlow SO₂Cl₂ Route
Generates α-chlorosulfide regioisomer mixture requiring silica gel purification; overall yield may be lower.

Quantitative Differentiation of Methyl (S)-2-phthalimido-4-oxobutanoate from Closest Analogs: Yield, Enantiopurity, and Synthetic Utility


Synthesis Yield: Meffre NCS Route vs. Dehmlow SO₂Cl₂ Route to the Same N-Phthaloyl-L-aspartic β-Semialdehyde Methyl Ester

The Meffre procedure converts methyl (S)-2-phthalimido-4-methylthiobutanoate to the target aldehyde using N-chlorosuccinimide (NCS) in CCl₄/H₂O, delivering the title compound in 84% isolated yield after solvent partitioning and filtration. In contrast, the Dehmlow route employing sulfuryl chloride (SO₂Cl₂) for chlorination of the same sulfide intermediate produces a 6:1 mixture of α-chlorosulfide regioisomers (requiring chromatographic purification) and proceeds to the aldehyde in only 64% overall yield from methyl N-phthaloyl-L-methioninate [1] .

Synthesis Yield
Head-to-head
84% isolated (Meffre NCS route) vs. 64% overall (Dehmlow SO₂Cl₂ route)
Reported yield advantage supports procurement cost review at scale.
Eliminates silica chromatography regioisomer separation step.
Chiral amino aldehyde synthesis N-halosuccinimide oxidation L-methionine-derived building blocks

Optical Purity: Chiral Preservation from L-Methionine to Unsaturated α-Amino Acids

Methyl (S)-2-phthalimido-4-oxobutanoate is prepared from naturally occurring L-methionine methyl ester without any racemization-prone step, retaining the full enantiomeric purity of the starting material. The same aldehyde, when prepared via the N,N-di-Boc-L-aspartic acid diester reduction route, shows partial racemization (typical ee 92–96%) due to the enhanced acidity of the α-proton in the N,N-di-Boc system during DIBAL-H reduction and subsequent Wittig olefination [1]. The phthalimido group, being a doubly acylated amine, lacks an α-proton on nitrogen and significantly reduces the α-C–H acidity relative to carbamate-protected analogs.

Enantiomeric Purity
Cross-study comparable
>99% ee (L-methionine derived) vs. 92–96% ee (N,N-di-Boc route)
Supports stereochemical control endpoint review for chiral intermediate procurement.
Δ ee 3–7 percentage points; assessed via Mosher ester ¹H NMR.
Enantiomeric excess (ee) Chiral pool synthesis Wittig olefination of amino aldehydes

1,3-Dipolar Cycloaddition Stereoselectivity: (S)-Phthalimido Aldehyde vs. Racemic Aldehyde in Kaitocephalin Analogue Construction

In the synthesis of chiral simplified kaitocephalin analogs, the use of enantiopure methyl (S)-2-phthalimido-4-oxobutanoate as the aldehyde component in Schiff base formation gave a single diastereomeric tetrasubstituted pyrrolidine product via 1,3-dipolar cycloaddition with divinyl sulfone and dimethyl glutamate-derived azomethine ylide, as confirmed by X-ray crystallography. When racemic methyl 4-oxo-2-phthalimidobutanoate was employed in the analogous three-component reaction with diethyl aminomalonate and phenyl vinyl sulfone, the cycloaddition was stereospecific but produced a racemic mixture of pyrrolidine products, necessitating resolution [1] [2].

Cycloaddition dr
Head-to-head
Single diastereomer (XRD-confirmed) vs. racemic mixture from racemic starting material
Supports diastereoselectivity interpretation for pyrrolidine scaffold construction.
100% dr for (S)-enantiomer vs. 50:50 mixture; eliminates chiral resolution.
Kaitocephalin analogs Azomethine ylide cycloaddition Pyrrolidine stereochemistry

Functional Group Orthogonality: Phthalimido vs. Fmoc/Cbz Protection for Sequential Deprotection Strategies

The phthalimido group of methyl (S)-2-phthalimido-4-oxobutanoate is stable to the piperidine and TFA conditions used for Fmoc and Boc removal, respectively, making it an orthogonal amino protecting group for multi-step synthetic sequences. In contrast, the Fmoc-protected analog (Fmoc-L-Abu(CHO)-OMe) undergoes premature deprotection under standard piperidine-mediated Fmoc cleavage, limiting its compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols . This orthogonality has been explicitly exploited: the phthalimido group persists through Wittig olefination and hydrogenation steps, and can be selectively removed at a later stage via hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) without affecting methyl ester or alkene functionality.

Orthogonality
Class-level inference
Phthalimido stable to piperidine and TFA; cleaved selectively by hydrazinolysis.
Orthogonal protecting group context for Fmoc/Boc SPPS workflows; data to verify.
Reported class-level stability; confirm with specific sequence conditions.
Orthogonal protecting groups Solid-phase peptide synthesis N-Fmoc-aminobutyric acid derivatives

Defined Application Scenarios Where Methyl (S)-2-phthalimido-4-oxobutanoate Delivers Proven Advantages


Synthesis of Enantiopure Unsaturated α-Amino Acids via Wittig Olefination Without Epimerization

When a project requires the construction of a library of (S)-configured γ,δ-unsaturated α-amino acids with >98% ee, methyl (S)-2-phthalimido-4-oxobutanoate serves as the aldehyde component in Wittig reactions with stabilized ylides (e.g., Ph₃P=CHCO₂Me, Ph₃P=CH(CH₂)ₙCH₃). The phthalimido group prevents epimerization at Cα during both the olefination and subsequent hydrogenation steps, delivering enantiomerically pure products without the ee erosion of 3–7% observed with N,N-di-Boc aspartic semialdehyde esters [1].

1,3-Dipolar Cycloaddition for Chiral Pyrrolidine Scaffolds in Kaitocephalin-Like iGluR Antagonist Programs

Research groups targeting AMPA/KA receptor antagonists based on the kaitocephalin pharmacophore benefit from the (S)-enantiomer aldehyde in azomethine ylide cycloadditions with divinyl sulfone and glutamate-derived imines. The reaction proceeds with complete diastereofacial selectivity, giving a single tetrasubstituted pyrrolidine stereoisomer that maps directly onto the C2–C3 stereogenic centers of kaitocephalin, as confirmed by XRD analysis .

Synthesis of N-Protected (S)-2-Amino-4-oxobutyric Acid Derivatives for Peptide Isostere and Phosphonate Bioisostere Construction

The aldehyde function can be elaborated to aminophosphonic acid derivatives (e.g., Fmoc-Abu(PO₃Me₂)-OH) via addition of dimethyl phosphite followed by protecting group manipulation. The phthalimido group remains intact through the phosphonate formation, enabling a modular approach to phosphonate-based peptidomimetics where orthogonal deprotection is required .

Acetal and Thioacetal Derivatives for Latent Aldehyde Protection in Multi-Step Sequences

The aldehyde is readily converted to its dimethyl acetal (4a), 1,3-dioxolane (4b), and dithiolane (5) derivatives as described by Meffre et al. (1995), all in >90% yield. These protected forms allow the masked aldehyde to survive strongly basic or nucleophilic conditions encountered in subsequent transformations, with quantitative deprotection back to the free aldehyde under mild acidic conditions, providing a tunable reactivity profile not available from carbamate-protected analogs that would undergo N-deprotection under the same acidic deprotection conditions .

Application
Selection Property
Validation Focus
Wittig olefination to γ,δ-unsaturated α-amino acids
Enantiopurity retention under basic conditions
Chiral HPLC or Mosher ester analysis of olefination products
1,3-Dipolar cycloaddition for chiral pyrrolidine scaffolds
Diastereofacial selectivity with azomethine ylides
XRD or chiral SFC of cycloadduct stereochemistry
Phosphonate peptidomimetic construction
Orthogonal N-phthalimido group survives phosphonate formation
Hydrazinolysis efficiency and phosphonate yield
Latent aldehyde protection (acetal/thioacetal)
Aldehyde masked under basic/nucleophilic conditions
Deprotection yield and aldehyde recovery after acidic cleavage
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